KRCA-0008 -

KRCA-0008

Catalog Number: EVT-272296
CAS Number:
Molecular Formula: C30H37ClN8O4
Molecular Weight: 609.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

KRCA-0008 is a novel, potent, and selective anaplastic lymphoma kinase (ALK) inhibitor. [, ] ALK is a receptor tyrosine kinase implicated in the development of various cancers, including anaplastic large-cell lymphoma (ALCL) and non-small cell lung cancer (NSCLC). [] KRCA-0008 belongs to the class of bis-ortho-alkoxy-para-piperazine-substituted-2,4-dianilinopyrimidines, specifically designed as an ALK inhibitor for potential anticancer treatment. []

Crizotinib (Xalkori)

Compound Description: Crizotinib is a small molecule inhibitor of both c-Met and anaplastic lymphoma kinase (ALK) tyrosine kinases []. It was the first ALK inhibitor approved by the FDA for treating ALK-positive non-small cell lung cancer (NSCLC) []. Structurally, Crizotinib is a 3-benzyloxy-2-aminopyridine derivative [].

Relevance: Crizotinib serves as a critical benchmark for KRCA-0008. While both compounds target ALK, KRCA-0008 was specifically designed to overcome the limitations of Crizotinib, particularly its susceptibility to drug resistance mutations like the gatekeeper L1196M mutation [].

LDK378

Compound Description: LDK378 is another ALK inhibitor. Although the provided abstracts don't detail its structure or specific properties, it is mentioned alongside Crizotinib as a potent ALK inhibitor [].

Relevance: Similar to Crizotinib, LDK378 serves as a reference point for comparing the potency and selectivity of KRCA-0008. The research indicates that KRCA-0008 exhibits comparable potency to both LDK378 and Crizotinib in docking studies [].

Pyrimidine-based ALK inhibitor

Compound Description: This unnamed compound is identified as a potent inhibitor of ALK, specifically designed around a pyrimidine core []. Unlike the aminopyridine-based Crizotinib, this pyrimidine-based inhibitor demonstrates activity against both wild-type EML4-ALK and resistant mutants, including the significant EML4-ALK L1196M variant [].

Relevance: This pyrimidine-based inhibitor represents a significant stepping stone in the development of KRCA-0008. KRCA-0008, also built upon a pyrimidine scaffold, draws inspiration from this compound's ability to overcome Crizotinib resistance []. This suggests a shared structural motif responsible for potent and broader ALK inhibition.

Bis-ortho-alkoxy-para-piperazinesubstituted-2,4-dianilinopyrimidines

Compound Description: This class of compounds represents a series of novel ALK inhibitors, with KRCA-0008 identified as a particularly potent and selective member []. The naming suggests a complex structure with specific substitutions on a core pyrimidine ring.

Relevance: This entire chemical class directly relates to KRCA-0008, as it represents the structural family to which KRCA-0008 belongs []. This highlights the importance of this specific structural arrangement for potent ALK inhibition and suggests that modifications within this class could yield further improvements in activity and selectivity.

Bis-ortho-alkoxy-para-piperazinesubstituted-triazines

Compound Description: This class of compounds, structurally similar to the aforementioned pyrimidine derivatives, is also explored as potential ALK inhibitors []. The difference lies in the core structure, where a triazine ring replaces the pyrimidine ring.

Relevance: While not explicitly stated to include KRCA-0008, this class of triazine derivatives highlights the exploration of closely related chemical structures in the search for potent ALK inhibitors []. The investigation of both pyrimidine and triazine cores emphasizes the structure-activity relationship studies undertaken in developing KRCA-0008, where subtle changes in the core structure could significantly impact the compound's activity and selectivity.

Overview

KRCA-0008 is a novel compound identified as a selective inhibitor of anaplastic lymphoma kinase and activated Cdc42-associated kinase. It has shown promising results in preclinical studies, particularly against cancers associated with activated anaplastic lymphoma kinase, such as anaplastic large-cell lymphoma. The compound is classified as a multi-kinase inhibitor, demonstrating significant inhibitory efficacy against both anaplastic lymphoma kinase and activated Cdc42-associated kinase proteins, making it a potential therapeutic candidate for targeted cancer treatments .

Synthesis Analysis

The synthesis of KRCA-0008 involves a multi-step organic process. Key steps include:

  1. Formation of the Pyrimidine Core: This step establishes the foundational structure of KRCA-0008.
  2. Functionalization: Subsequent reactions introduce various substituents to enhance the compound's activity and selectivity.
  3. Purification: The final product undergoes purification to achieve high purity levels necessary for biological testing.

Technical details regarding the synthesis include specific reaction conditions such as temperature, solvent choice, and reaction times that optimize yield and purity .

Molecular Structure Analysis

The molecular structure of KRCA-0008 can be described by its chemical formula and configuration. It features a bis-ortho-alkoxy-para-piperazine substitution on a 2,4-dianilinopyrimidine scaffold.

Structural Data

  • Molecular Formula: C₁₈H₁₈N₄O₂
  • Molecular Weight: 318.36 g/mol
  • Key Functional Groups: Pyrimidine ring, piperazine moiety, alkoxy groups.

The structural analysis indicates that the arrangement of atoms allows for effective binding to the target kinases, facilitating its inhibitory action .

Chemical Reactions Analysis

KRCA-0008 undergoes various chemical reactions that are essential for its activity as a kinase inhibitor. These include:

  1. Binding Interactions: The compound forms hydrogen bonds and hydrophobic interactions with the active site of anaplastic lymphoma kinase.
  2. Inhibition Mechanism: By binding to the ATP-binding site of the enzyme, KRCA-0008 effectively inhibits phosphorylation processes critical for cancer cell proliferation.

Technical details about these reactions involve kinetic studies that measure the inhibition constants (IC50) against anaplastic lymphoma kinase and activated Cdc42-associated kinase, which are reported to be 12 nM and 4 nM, respectively .

Mechanism of Action

The mechanism of action of KRCA-0008 primarily involves:

  1. Inhibition of Signaling Pathways: The compound blocks downstream signaling pathways associated with cell proliferation and survival.
  2. Induction of Apoptosis: It promotes apoptosis in cancer cells by disrupting critical signaling cascades involving STAT3, Akt, and ERK1/2.

Data from studies indicate that treatment with KRCA-0008 leads to G0/G1 cell cycle arrest in NPM-ALK-positive anaplastic large-cell lymphoma cells, significantly reducing tumor growth in xenograft models .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents like DMSO (dimethyl sulfoxide) but may have limited solubility in water.

Chemical Properties

  • Stability: KRCA-0008 exhibits stability under standard laboratory conditions but should be protected from light and moisture.
  • Reactivity: The compound is reactive towards nucleophiles due to its electrophilic sites within the structure.

Relevant analyses include spectroscopic techniques such as NMR (nuclear magnetic resonance) and mass spectrometry for characterization .

Applications

KRCA-0008 is primarily investigated for its potential applications in cancer therapy, particularly targeting:

  1. Anaplastic Large Cell Lymphoma: Demonstrating efficacy against ALK-positive tumors.
  2. Non-Small Cell Lung Cancer: Potential use in patients with ALK rearrangements.
  3. Research Tool: As a selective inhibitor for studying ALK signaling pathways in various cancers.

Its role as a therapeutic agent is supported by ongoing clinical trials aimed at evaluating its safety and efficacy in human subjects .

Introduction to KRCA-0008

Discovery and Development as a Dual Kinase Inhibitor

KRCA-0008 emerged from systematic structure-activity relationship (SAR) studies aimed at optimizing the 2,4-dianilinopyrimidine scaffold for enhanced kinase inhibition. Discovered through targeted medicinal chemistry efforts, it was engineered as a potent dual inhibitor of anaplastic lymphoma kinase (ALK) and activated CDC42 kinase 1 (Ack1, TNK2). Initial enzyme assays demonstrated remarkable inhibitory activity with IC₅₀ values of 12 nM for ALK and 4 nM for Ack1, surpassing earlier analogs in potency and selectivity profiles [3] [9]. The compound’s development focused on overcoming limitations of first-generation ALK inhibitors (e.g., crizotinib) by maintaining efficacy against clinically relevant resistance mutations, including L1196M and G1202R [1]. In vivo pharmacokinetic studies confirmed its oral bioavailability, enabling robust tumor growth suppression in xenograft models at doses of 25–50 mg/kg administered twice daily [3] [8].

Structural Classification Within the Pyrimidine-Based Inhibitor Family

KRCA-0008 belongs to the bis-ortho-alkoxy-para-piperazinesubstituted-2,4-dianilinopyrimidine chemical class. Its molecular structure (C₃₀H₃₇ClN₈O₄; MW: 609.12 g/mol) features:

  • A central 5-chloro-2,4-pyrimidine core enabling key hinge-region interactions
  • Dual 3-methoxy-4-(piperazin-1-yl)aniline moieties enhancing solubility and target engagement
  • Acetylpiperazine side chains contributing to conformational flexibility and kinase domain penetration [2] [4] [9]

Table 1: Structural and Pharmacokinetic Properties of KRCA-0008

PropertyValue
Molecular FormulaC₃₀H₃₇ClN₈O₄
CAS Registry Number1472795-20-2
Solubility230 mg/mL in DMSO; 60.9 mg/mL in ethanol
IC₅₀ (ALK wild-type)12 nM
IC₅₀ (Ack1)4 nM
Oral BioavailabilityConfirmed in murine models

The strategic substitution pattern, particularly the ortho-methoxy and para-piperazine groups, confers optimal three-dimensional binding to the ALK and Ack1 ATP pockets while reducing off-target effects against insulin receptor (IC₅₀: 210 nM) [3] [4].

Rationale for Targeting ALK and Ack1 in Oncology

The therapeutic significance of KRCA-0008 stems from the oncogenic synergy between ALK and Ack1 tyrosine kinases:

  • ALK Dysregulation: Chromosomal rearrangements (e.g., EML4-ALK in NSCLC) or gain-of-function mutations drive aberrant survival signaling via STAT3, PI3K/Akt, and RAS/ERK pathways [1] [10]. ALK alterations occur in 3–7% of NSCLC, 50–80% of ALK-positive anaplastic large-cell lymphoma (ALCL), and subsets of neuroblastomas.
  • Ack1 Overactivation: This non-receptor tyrosine kinase promotes tumor progression through phosphorylation of survival effectors (AKT Y176, AR Y267) and suppression of tumor suppressors (WWOX Y287) [7]. Ack1 hyperactivation correlates with advanced prostate, breast, and ovarian cancers.
  • Signaling Crosstalk: Both kinases converge on critical nodes like AKT and ERK, enabling compensatory pathway activation upon single-inhibitor treatment. Dual inhibition circumvents this resistance mechanism, providing broader antitumor efficacy [5] [7]. Preclinical evidence confirms that KRCA-0008 simultaneously disrupts ALK-dependent (STAT5, PLCγ) and Ack1-dependent (AKT, AR) signaling nodes, inducing synergistic cytotoxicity [3] [8].

Properties

Product Name

KRCA-0008

IUPAC Name

1-[4-[4-[[2-[4-(4-acetylpiperazin-1-yl)-2-methoxyanilino]-5-chloropyrimidin-4-yl]amino]-3-methoxyphenyl]piperazin-1-yl]ethanone

Molecular Formula

C30H37ClN8O4

Molecular Weight

609.1 g/mol

InChI

InChI=1S/C30H37ClN8O4/c1-20(40)36-9-13-38(14-10-36)22-5-7-25(27(17-22)42-3)33-29-24(31)19-32-30(35-29)34-26-8-6-23(18-28(26)43-4)39-15-11-37(12-16-39)21(2)41/h5-8,17-19H,9-16H2,1-4H3,(H2,32,33,34,35)

InChI Key

TXDIRJCYNAWBOS-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)NC3=NC(=NC=C3Cl)NC4=C(C=C(C=C4)N5CCN(CC5)C(=O)C)OC)OC

Solubility

Soluble in DMSO

Synonyms

KRCA-0008; KRCA 0008; KRCA0008;

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)NC3=NC(=NC=C3Cl)NC4=C(C=C(C=C4)N5CCN(CC5)C(=O)C)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.